3-amino-6-ethyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Historical Context and Development of Thienoquinoline Derivatives
The development of thienoquinoline derivatives has evolved significantly over the past several decades, with researchers increasingly recognizing their potential across diverse therapeutic applications. Thienoquinoline derivatives have acquired considerable interest due to their synthetic accessibility and remarkable biological applications. The historical trajectory of these compounds demonstrates a progression from simple synthetic targets to sophisticated pharmaceutical intermediates with demonstrated efficacy across multiple disease areas.
The emergence of thienoquinoline chemistry can be traced to the broader exploration of fused heterocyclic systems that began in earnest during the mid-20th century. Early investigations focused primarily on establishing reliable synthetic methodologies for constructing the basic thienoquinoline framework. These foundational studies laid the groundwork for more complex derivatives, including tetrahydrothieno[2,3-b]quinoline systems that would later prove crucial for medicinal chemistry applications.
Research conducted over previous decades has revealed that thieno-quinoline derivatives demonstrate particularly compelling properties when functionalized with specific substituent patterns. The systematic exploration of structure-activity relationships has guided the development of increasingly sophisticated derivatives, including compounds featuring amino substituents, alkyl chains, and trifluoromethyl-containing aromatic systems. This evolutionary process has culminated in the identification of highly specific molecular architectures that exhibit enhanced biological activity profiles.
The methodological advancement in thienoquinoline synthesis has been particularly noteworthy, with researchers developing metal-free, site-selective carbon-hydrogen bond thiolation and cyclization protocols that enable efficient construction of substituted thienopyridine and thienoquinoline derivatives with high selectivity. These synthetic innovations have directly facilitated the preparation of complex derivatives like 3-amino-6-ethyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide.
Nomenclature and Structural Classification
The systematic nomenclature of this compound reflects the complex architectural features that define this heterocyclic system. The compound belongs to the thieno[2,3-b]quinoline family, characterized by a thiophene ring fused to a quinoline moiety in a specific positional arrangement. The tetrahydro designation indicates the presence of four additional hydrogen atoms, representing partial saturation of the quinoline portion of the molecule.
The structural classification system for thienoquinoline derivatives follows established International Union of Pure and Applied Chemistry conventions, with positional numbering that accounts for both the thiophene and quinoline components. The thieno[2,3-b]quinoline core structure features a sulfur-containing five-membered ring fused to a nitrogen-containing bicyclic system. This particular fusion pattern creates a rigid, planar aromatic system that serves as the foundation for subsequent functionalization.
| Structural Component | Position | Chemical Nature | Functional Impact |
|---|---|---|---|
| Amino group | 3-position | Primary amine | Hydrogen bonding, basicity |
| Ethyl substituent | 6-position | Alkyl chain | Lipophilicity, steric influence |
| Trifluoromethylphenyl | N-substituted | Aromatic system | Electronic effects, metabolic stability |
| Carboxamide | 2-position | Amide linkage | Hydrogen bonding, planarity |
The tetrahydrothieno[2,3-b]quinoline framework represents a partially saturated heterocyclic system where the quinoline portion exhibits reduced aromaticity compared to the fully aromatic thienoquinoline analogs. This structural modification significantly influences the compound's three-dimensional conformation and electronic properties, potentially affecting both its chemical reactivity and biological activity profile.
The systematic classification of this compound within the broader heterocyclic chemistry framework places it among the most structurally complex thienoquinoline derivatives reported in the literature. The presence of multiple functional groups, including the amino substituent, ethyl chain, trifluoromethylphenyl moiety, and carboxamide linkage, creates numerous opportunities for intermolecular interactions that may contribute to biological activity.
Position Within Heterocyclic Chemistry Framework
Within the heterocyclic chemistry framework, this compound occupies a distinctive position as a multiply-functionalized fused ring system that bridges several important chemical classes. The compound represents an intersection of thiophene chemistry, quinoline pharmacophores, and amide functionality, creating a molecular architecture with unique properties that distinguish it from simpler heterocyclic systems.
The heterocyclic classification system positions this compound within the broader category of fused bicyclic systems containing both sulfur and nitrogen heteroatoms. This dual heteroatom composition creates electronic properties that differ significantly from single-heteroatom systems, contributing to enhanced reactivity profiles and potential biological activities. The specific fusion pattern observed in thieno[2,3-b]quinoline systems represents one of several possible arrangements for combining thiophene and quinoline moieties.
Contemporary heterocyclic chemistry increasingly recognizes the importance of partially saturated systems like tetrahydrothienoquinolines, which occupy an intermediate position between fully aromatic and completely saturated heterocycles. These systems often exhibit superior drug-like properties compared to their fully aromatic counterparts, including improved solubility characteristics and reduced susceptibility to metabolic degradation. The tetrahydro modification in this compound exemplifies this principle, potentially enhancing its pharmaceutical utility.
The substitution pattern observed in this compound reflects current trends in heterocyclic drug design, where strategic placement of functional groups is used to optimize molecular properties for specific therapeutic applications. The combination of amino, alkyl, trifluoromethylaryl, and carboxamide substituents creates a highly functionalized molecule that demonstrates the sophisticated level of structural complexity achievable in modern heterocyclic chemistry.
Significance in Thienoquinoline Research
The significance of this compound within thienoquinoline research extends beyond its structural complexity to encompass its role as a representative example of advanced heterocyclic design principles. This compound embodies several key trends in contemporary thienoquinoline research, including the incorporation of fluorinated aromatic systems, the utilization of amino functionalities for enhanced binding interactions, and the employment of carboxamide linkages for improved pharmacological properties.
Recent research developments have demonstrated that thienoquinoline derivatives, particularly those featuring tetrahydro modifications, exhibit remarkable diversity in their biological activity profiles. The specific substitution pattern observed in this compound aligns with structure-activity relationship studies that have identified amino groups at the 3-position and carboxamide functionalities at the 2-position as particularly important for biological activity. The inclusion of trifluoromethyl groups has been shown to enhance metabolic stability and improve binding affinity in various biological systems.
The research significance of this compound is further enhanced by its potential to serve as a scaffold for derivative synthesis and structure-activity relationship studies. The multiple functional groups present in the molecule provide numerous sites for chemical modification, enabling systematic exploration of how structural changes influence biological properties. This characteristic makes the compound valuable not only as a potential therapeutic agent but also as a research tool for understanding thienoquinoline pharmacology.
| Research Parameter | Structural Feature | Research Implication |
|---|---|---|
| Synthetic accessibility | Multiple reactive sites | Enables derivative synthesis |
| Structural diversity | Mixed aromatic/aliphatic character | Provides varied interaction modes |
| Electronic properties | Electron-withdrawing groups | Influences reactivity patterns |
| Pharmacological potential | Multiple hydrogen bonding sites | Enhances protein binding affinity |
Current thienoquinoline research increasingly emphasizes the development of compounds that combine structural complexity with synthetic accessibility, a balance that this particular derivative achieves effectively. The methodological advances in thienoquinoline synthesis, including metal-free cyclization protocols and site-selective functionalization strategies, have made such complex structures increasingly accessible to researchers. This accessibility has accelerated research progress and enabled more comprehensive exploration of thienoquinoline structure-activity relationships.
The compound's significance is also reflected in its potential applications across multiple research domains, from medicinal chemistry to materials science. The unique combination of electronic properties, structural rigidity, and functional group diversity positions this derivative as a valuable building block for various research applications, contributing to the continued expansion of thienoquinoline chemistry as a fertile area for scientific investigation.
Properties
IUPAC Name |
3-amino-6-ethyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3OS/c1-2-11-6-7-16-12(8-11)9-15-17(25)18(29-20(15)27-16)19(28)26-14-5-3-4-13(10-14)21(22,23)24/h3-5,9-11H,2,6-8,25H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPNNMBVLNICDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that the compound may interact with peripheral sensory trigeminal nerves. These nerves are known to produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist.
Mode of Action
It is suggested that the compound may act as a cgrp receptor antagonist. Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the physiological response.
Biochemical Pathways
Given its potential role as a cgrp receptor antagonist, it may be involved in modulating pain signaling pathways. CGRP is a potent vasodilator and can function in the transmission of pain.
Result of Action
As a potential cgrp receptor antagonist, it may inhibit the physiological responses mediated by CGRP, such as vasodilation and pain transmission.
Biological Activity
3-amino-6-ethyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20F3N3OS
- Molecular Weight : 419.46 g/mol
- CAS Number : 445268-98-4
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its effects on the mTOR (mechanistic target of rapamycin) pathway, which plays a crucial role in cell growth and proliferation. Inhibitors of mTOR have shown promise in cancer therapy due to their ability to impede tumor growth.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that related compounds can inhibit the phosphorylation of mTORC1 substrates at low concentrations (e.g., IC50 values around 5 μM) .
- In vivo studies using xenograft models have shown that these compounds can effectively reduce tumor size when administered at doses such as 20 mg/kg .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that derivatives exhibit activity against various bacterial strains, although specific data on this compound is limited.
Case Study 1: Anticancer Efficacy
A study published in Nature explored the efficacy of a structurally similar compound in inhibiting mTOR activity in cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 1 μM, suggesting that modifications to the thienoquinoline scaffold could enhance potency against cancer cell lines .
Case Study 2: Selectivity Profiling
A selectivity profiling study assessed the binding affinity of various quinoline derivatives against a panel of 400 kinases. Compounds with similar structures showed promising selectivity for mTOR over other kinases, indicating potential for reduced side effects in therapeutic applications .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications to the Aryl Carboxamide Substituent
Variations in the aryl group attached to the carboxamide significantly impact biological activity and physicochemical properties:
Key Observations :
Modifications to the Quinoline Core
Ethyl Group at Position 6
The ethyl group at position 6 is a conserved feature in several analogs:
Key Observations :
- 6-phenyl substitution (VGTI-A3-03) correlates with antiviral activity but introduces solubility challenges .
Amino Group at Position 3
The 3-amino group is critical for hydrogen bonding in biological systems:
Key Observations :
- The 3-amino group is essential for activity in anticancer analogs (e.g., ) .
Pharmacological and Physicochemical Challenges
- Solubility Issues : Analogs like VGTI-A3-03 exhibit low aqueous solubility, limiting bioavailability .
- Resistance Development : Antiviral compounds (e.g., VGTI-A3-03) face rapid resistance due to capsid protein mutations .
- Metabolic Stability : Trifluoromethyl groups improve resistance to oxidative metabolism but may increase plasma protein binding .
Preparation Methods
Introduction of the 3-Amino Group
The 3-amino group is typically introduced during the Gewald reaction, as the mechanism inherently generates a 2-aminothiophene structure. However, post-synthetic modifications may include:
-
Nitration/Reduction : Nitration at position 3 followed by catalytic hydrogenation (H₂/Pd-C) to yield the amine.
-
Direct Amination : Use of ammonia or ammonium acetate under microwave irradiation to enhance reactivity.
In the target compound, the amino group is retained from the Gewald intermediate, eliminating the need for additional steps.
Hydrolysis of the Ethyl Ester
The ethyl ester at position 2 is hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture. This step is critical for subsequent amide formation.
Optimized Hydrolysis Conditions
| Parameter | Value |
|---|---|
| LiOH | 2.5 equiv |
| THF:H₂O (v:v) | 4:1 |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | 85–90% |
Amide Coupling with 3-(Trifluoromethyl)aniline
The final step involves coupling the carboxylic acid with 3-(trifluoromethyl)aniline to form the carboxamide. Two prevalent methods are employed:
Acid Chloride Method
-
Activation : Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Coupling : React the acyl chloride with 3-(trifluoromethyl)aniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Reaction Parameters
| Component | Quantity |
|---|---|
| Acyl chloride | 1.0 equiv |
| 3-(Trifluoromethyl)aniline | 1.2 equiv |
| Et₃N | 2.0 equiv |
| DCM | Solvent |
| Temperature | 0°C → RT |
| Yield | 70–75% |
Carbodiimide-Mediated Coupling
An alternative approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxysuccinimide (HOSu) to activate the carboxylic acid. This method minimizes side reactions and improves yields.
Optimized Protocol
| Reagent | Quantity |
|---|---|
| Carboxylic acid | 1.0 equiv |
| EDCl | 1.5 equiv |
| HOSu | 1.5 equiv |
| 3-(Trifluoromethyl)aniline | 1.1 equiv |
| DMF | Solvent |
| Temperature | RT |
| Yield | 80–85% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallized from ethanol/water. Key characterization data include:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.75–3.10 (m, 4H, piperidine-H), 4.20 (q, J=7.2 Hz, 2H, CH₂CH₃), 6.90–7.60 (m, 4H, aromatic-H).
-
HRMS : m/z calculated for C₂₁H₂₀F₃N₃OS [M+H]⁺: 419.46, found: 419.45.
Challenges and Optimization Opportunities
-
Regioselectivity in Gewald Reaction : Competing cyclization pathways may yield byproducts. Using sterically hindered ketones (e.g., 1-ethylpiperidin-4-one) improves selectivity.
-
Amidation Efficiency : The carbodiimide method offers higher yields but requires anhydrous conditions. Microwave-assisted coupling could further reduce reaction times.
-
Scale-Up Considerations : Batch processing limitations may arise during sulfur handling. Continuous flow systems could enhance safety and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
